molecular formula C14H20N2O3 B14062754 3-(((1,4-Benzodioxan-2-yl)methyl)amino)-N,N-dimethylpropionamide CAS No. 102128-76-7

3-(((1,4-Benzodioxan-2-yl)methyl)amino)-N,N-dimethylpropionamide

Cat. No.: B14062754
CAS No.: 102128-76-7
M. Wt: 264.32 g/mol
InChI Key: KNSDOICRUBFKSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(((1,4-Benzodioxan-2-yl)methyl)amino)-N,N-dimethylpropionamide is a chemical compound with a complex structure that includes a benzodioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((1,4-Benzodioxan-2-yl)methyl)amino)-N,N-dimethylpropionamide typically involves the reaction of 1,4-benzodioxane with appropriate amines and propionamide derivatives. The reaction conditions often include the use of solvents such as methanol or ethanol and may require catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar reaction conditions to those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(((1,4-Benzodioxan-2-yl)methyl)amino)-N,N-dimethylpropionamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

3-(((1,4-Benzodioxan-2-yl)methyl)amino)-N,N-dimethylpropionamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties, including its effects on various biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(((1,4-Benzodioxan-2-yl)methyl)amino)-N,N-dimethylpropionamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(((1,4-Benzodioxan-2-yl)methyl)amino)-N,N-dimethylpropionamide is unique due to its specific structural features, including the benzodioxane ring and the dimethylpropionamide group. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

CAS No.

102128-76-7

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-N,N-dimethylpropanamide

InChI

InChI=1S/C14H20N2O3/c1-16(2)14(17)7-8-15-9-11-10-18-12-5-3-4-6-13(12)19-11/h3-6,11,15H,7-10H2,1-2H3

InChI Key

KNSDOICRUBFKSF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CCNCC1COC2=CC=CC=C2O1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.